molecular formula C9H6INO2 B3065416 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 40889-40-5

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B3065416
CAS RN: 40889-40-5
M. Wt: 287.05 g/mol
InChI Key: SDORUMRUSQLRFM-UHFFFAOYSA-N
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Patent
US07728142B2

Procedure details

2-Amino-5-iodobenzoic acid (25.4 g, 96.6 mmol) was added in portions to cold acetic anhydride (100 mL). The suspension was first stirred without cooling, then the resulting thick precipitate was heated at reflux for 1 h (red solution). The product crystallized spontaneously upon cooling. After stirring in ice for 30 min, the crystals were filtered off and washed twice with heptane. The crystals were thoroughly dried at 0.1 mbar/50° C. One obtained 25.1 g (90%) of beige crystals. MS: m/z=287 (M).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=O)[CH3:13]>>[I:11][C:8]1[CH:9]=[CH:10][C:2]2[N:1]=[C:12]([CH3:13])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=1

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)I
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was first stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling
TEMPERATURE
Type
TEMPERATURE
Details
the resulting thick precipitate was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h (red solution)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product crystallized spontaneously
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
STIRRING
Type
STIRRING
Details
After stirring in ice for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off
WASH
Type
WASH
Details
washed twice with heptane
CUSTOM
Type
CUSTOM
Details
The crystals were thoroughly dried at 0.1 mbar/50° C

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC2=C(C(OC(=N2)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.